

A Comparative Guide to Thermodynamic Models for Olivine Phase Equilibria

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Compound of Interest

Compound Name: Olivine

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This guide provides an objective comparison of the performance of various thermodynamic models in predicting **olivine** phase equilibria. The validation of these models against experimental data is crucial for their application in understanding magmatic processes. Below, we present a summary of quantitative data, detailed experimental protocols, and logical workflows to aid in the evaluation of these models.

Data Presentation: Model Performance in Predicting Olivine-Melt Equilibria

The accuracy of thermodynamic models is best assessed by comparing their predictions with experimental results. The following tables summarize the performance of several models in predicting key parameters of **olivine**-melt equilibria, such as liquidus temperature and the Fe-Mg partition coefficient (K D).

Model	Melt Composition	Experimental Liquidus T (°C)	Predicted Liquidus T (°C)	ΔT (°C) (Predicted - Exp.)	Reference
Ford et al. (1983)	High-temperature magnesian melts	1300	~1340-1350	+40 to +50	[1]
	High-temperature magnesian melts	1450-1600	~1430-1560	-20 to -40	[1]
	Tholeiitic liquids (< 2.5% Na ₂ O)	Various	Good agreement	-	[2]
MELTS	Kīlauea 1820CE bulk composition (1 atm)	1280 ± 3	1282	+2	[3]
Putirka (2005)	Anhydrous systems	Various	Systematically higher at high MgO	Up to +296	[4]
Herzberg & O'Hara (2002)	Anhydrous systems	Various	Good agreement	-	[4]

Table 1: Comparison of Experimental and Predicted **Olivine** Liquidus Temperatures. This table highlights the performance of different models in predicting the temperature at which **olivine** first crystallizes from a melt. The model by Ford et al. (1983) shows systematic overestimation at lower temperatures and underestimation at higher temperatures for magnesian melts[1]. In contrast, MELTS shows excellent agreement for a specific basaltic composition[3]. The Putirka (2005) model tends to overestimate temperatures, particularly for magmas with high magnesium content[4].

Model	Pressure	Experimental K D (Fe-Mg)	Predicted K D (Fe-Mg)	Comments	Reference
Ford et al. (1983)	Low Pressure	Various	Good agreement	-	[4]
Herzberg & O'Hara (2002)	High Pressure	Various	Slightly better prediction	-	[4]
Generic Models	Not specified	-0.22-0.38	Variable	Models not incorporating liquid compositional variables struggle to account for the observed variability.	[5]

Table 2: Comparison of Experimental and Predicted **Olivine**-Melt Fe-Mg Partition Coefficients (K D). The K D (Fe-Mg) is a critical parameter for understanding magma evolution. Both the Ford et al. (1983) and Herzberg & O'Hara (2002) models perform well in predicting K D , with the latter having a slight advantage at higher pressures[\[4\]](#). It is crucial for models to account for the composition of the melt to accurately predict K D values[\[5\]](#).

Experimental Protocols

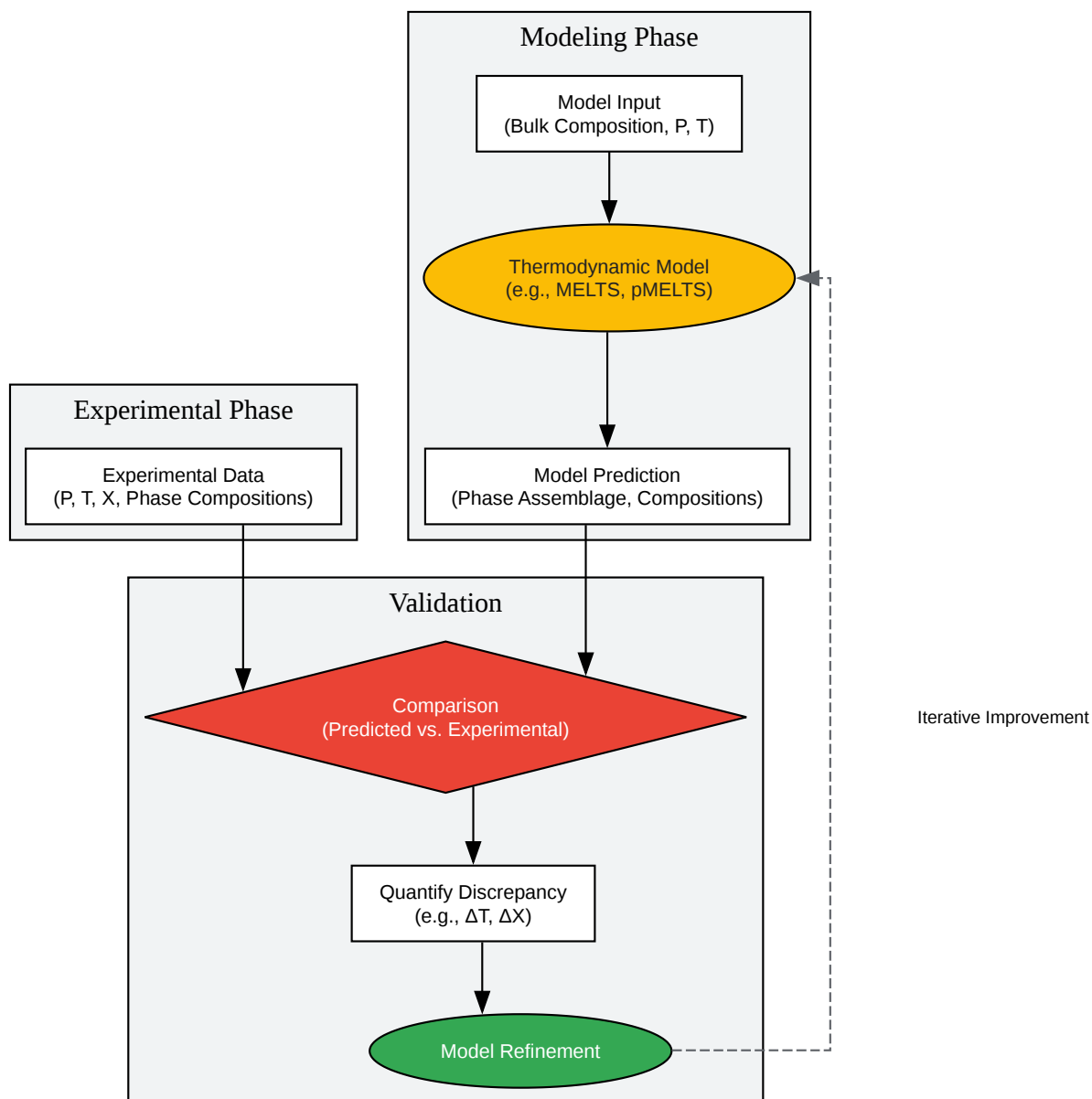
The experimental data used to validate these thermodynamic models are generated through rigorous laboratory procedures. A generalized workflow for a typical 1-atmosphere gas-mixing experiment to determine **olivine**-melt equilibria is as follows:

- **Starting Material Preparation:** A synthetic or natural rock composition is ground into a fine powder. For experiments investigating the crystallization of a specific mineral like **olivine**, the starting material is often a basaltic composition.

- **Sample Encapsulation:** A small amount of the powdered starting material is typically pressed into a pellet or loaded into a wire loop (e.g., platinum or rhenium)[3]. Rhenium is often preferred to minimize the loss of iron and other elements to the container[3].
- **Furnace and Atmosphere Control:** The sample is suspended in a vertical tube furnace where the temperature and oxygen fugacity (fO_2) can be precisely controlled. A mixture of gases, such as CO_2 and H_2 , is commonly used to maintain the desired oxygen fugacity, which is crucial for controlling the oxidation state of iron in the melt[3].
- **Equilibration:** The sample is heated to a target temperature, often above the expected liquidus temperature, to ensure complete melting and homogenization. It is then cooled to the desired experimental temperature and held for a specific duration (from hours to days) to allow equilibrium to be established between the crystalline phases (**olivine**) and the silicate melt[3].
- **Quenching:** After the equilibration period, the sample is rapidly cooled (quenched) to room temperature to preserve the high-temperature equilibrium assemblage. This is typically achieved by dropping the sample into water or another quenching medium.
- **Sample Analysis:** The quenched experimental product, consisting of crystals and glass (quenched melt), is mounted, polished, and analyzed. The compositions of the **olivine** crystals and the surrounding glass are determined using an electron microprobe for major elements and laser ablation inductively coupled plasma mass spectrometry (LA-ICP-MS) for trace elements.

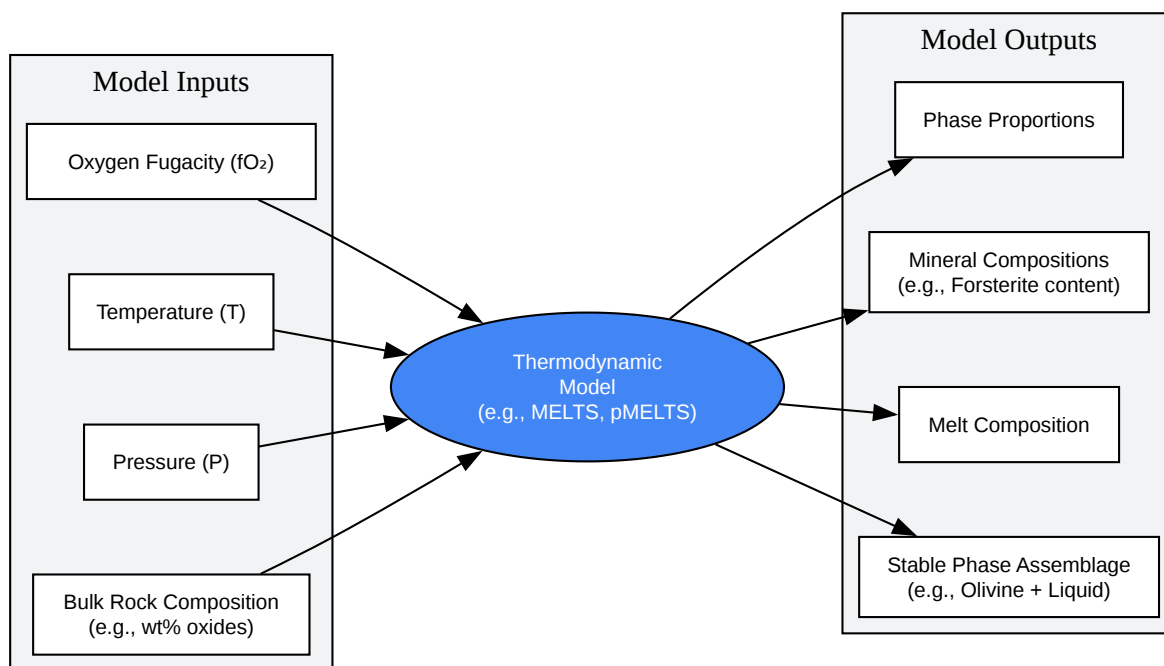
Mandatory Visualization

The following diagrams illustrate the logical workflow for validating thermodynamic models and the fundamental input-output relationships of these models.



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Caption: Workflow for the validation of thermodynamic models.



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Caption: Inputs and outputs of a thermodynamic model.

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- To cite this document: BenchChem. [A Comparative Guide to Thermodynamic Models for Olivine Phase Equilibria]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12688019#validation-of-thermodynamic-models-for-olivine-phase-equilibria]

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